molecular formula C16H18N2O3 B6415988 2-(4-BOC-Aminophenyl)-5-hydroxypyridine, 95% CAS No. 1262010-69-4

2-(4-BOC-Aminophenyl)-5-hydroxypyridine, 95%

Cat. No. B6415988
CAS RN: 1262010-69-4
M. Wt: 286.33 g/mol
InChI Key: JLXZKCUVPCZEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)-5-hydroxypyridine (also known as BOC-APHP) is a versatile and widely used reagent in organic synthesis. It is a white solid with a melting point of 154-156°C and a molecular weight of 291.32 g/mol. BOC-APHP is a protected amine and is used in a variety of synthetic methods, including the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used as a catalyst in a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction and the Biginelli reaction.

Scientific Research Applications

BOC-APHP is widely used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used as a catalyst in a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction and the Biginelli reaction. It has been used in the synthesis of a variety of compounds, including peptidomimetics, peptides, antibiotics, and other biologically active compounds.

Mechanism of Action

BOC-APHP functions as a protecting group for amines. It is used to protect amines from oxidation and hydrolysis. It also serves as a catalyst in a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction and the Biginelli reaction.
Biochemical and Physiological Effects
BOC-APHP has no known biochemical or physiological effects. It is used as a reagent in organic synthesis and as a catalyst in a variety of reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using BOC-APHP in laboratory experiments is its versatility. It can be used in a variety of synthetic methods, including the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used as a catalyst in a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction and the Biginelli reaction. The main limitation of using BOC-APHP in laboratory experiments is its relatively low solubility in organic solvents.

Future Directions

There are a number of potential future directions for the use of BOC-APHP in laboratory experiments and research. These include the development of new methods for the synthesis of peptides, peptidomimetics, and other biologically active compounds; the development of new catalysts for the Suzuki-Miyaura cross-coupling reaction and the Biginelli reaction; the development of new methods for the protection of amines; and the development of new methods for the synthesis of compounds with specific properties. Additionally, further research into the mechanism of action of BOC-APHP could lead to the development of new synthetic methods and catalysts.

Synthesis Methods

BOC-APHP is synthesized via a two-step process. First, 4-bromoacetophenone is reacted with an amine in the presence of a base to form an amide. The amide is then hydrolyzed to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The reaction can be carried out at room temperature or at elevated temperatures (up to 100°C).

properties

IUPAC Name

tert-butyl N-[4-(5-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-9-8-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZKCUVPCZEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-BOC-Aminophenyl)-5-hydroxypyridine

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